2-(3-Cyclopropylpyrazol-1-yl)butanoic acid
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Overview
Description
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclopropyl hydrazine and butanoic acid derivatives can yield the desired product. The reaction typically requires the use of a suitable catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropylpyrazol-1-yl)propanoic acid
- 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid
- 2-(3-Cyclopropylpyrazol-1-yl)hexanoic acid
Uniqueness
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(10(13)14)12-6-5-8(11-12)7-3-4-7/h5-7,9H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKWDOJLDPPOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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